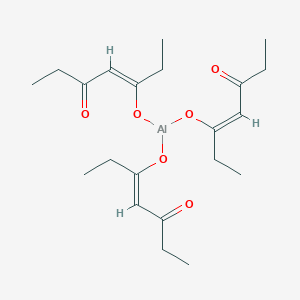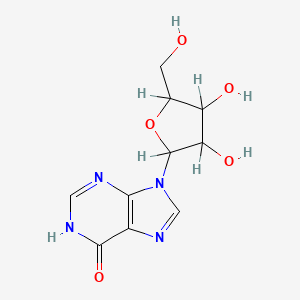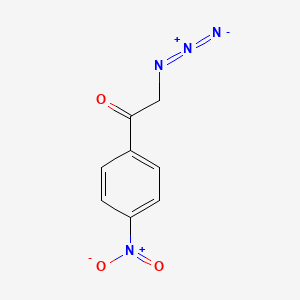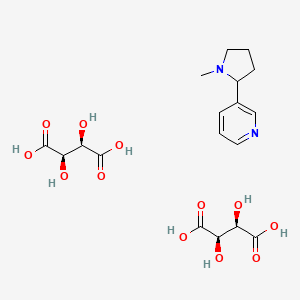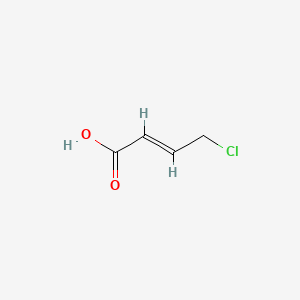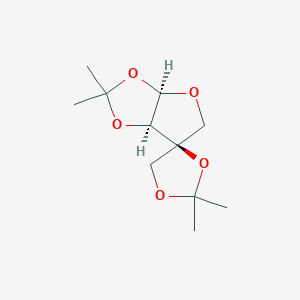
alpha-D-Apiose diacetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
1,2:3,5-Di-O-isopropylidene-alpha-D-apiose is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be used as a reagent for the organic synthesis of conformationally semirigid diacylglycerol (DAG) analogues embedded into five-membered ring lactones .
Biochemical Pathways
It is known to be used in the synthesis of diacylglycerol (dag) analogues , which play a crucial role in various cellular processes, including signal transduction pathways.
Result of Action
As a reagent used in the synthesis of dag analogues , it may indirectly influence the cellular processes regulated by DAG.
Biochemical Analysis
Biochemical Properties
It is known to be used as a reagent for the organic synthesis of conformationally semirigid diacylglycerol (DAG) analogues embedded into five-membered ring lactones
Molecular Mechanism
The molecular mechanism of action of 1,2:3,5-Di-O-isopropylidene-alpha-D-apiose is not well defined. It is known to be involved in the synthesis of diacylglycerol (DAG) analogues
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Apiose diacetonide can be synthesized through a multi-step process involving the protection of the hydroxyl groups of apiose. One common method involves the use of acetone and an acid catalyst to form the diacetonide derivative. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Apiose diacetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted apiose derivatives .
Scientific Research Applications
Alpha-D-Apiose diacetonide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: The compound is used in the study of plant cell wall structures and the role of apiose in plant physiology.
Industry: It is used in the production of flavor compounds and as an intermediate in the synthesis of various industrial chemicals
Comparison with Similar Compounds
Alpha-D-Apiose diacetonide can be compared with other similar compounds, such as:
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2-O-Isopropylidene-alpha-D-xylofuranose
- 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose
- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
These compounds share similar protective groups and are used in similar applications, but this compound is unique due to its branched-chain structure and specific reactivity .
Properties
IUPAC Name |
(3'aR,4S,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-9(2)13-6-11(16-9)5-12-8-7(11)14-10(3,4)15-8/h7-8H,5-6H2,1-4H3/t7-,8+,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCOBUGUSFKJSL-RNSXUZJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)COC3C2OC(O3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@]2(O1)CO[C@H]3[C@@H]2OC(O3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
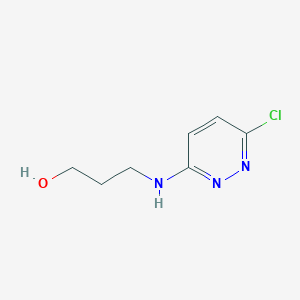


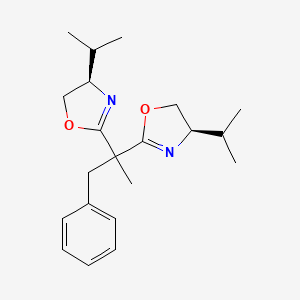
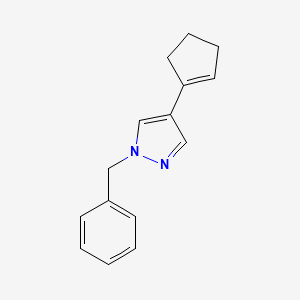
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)
